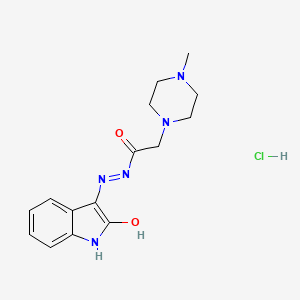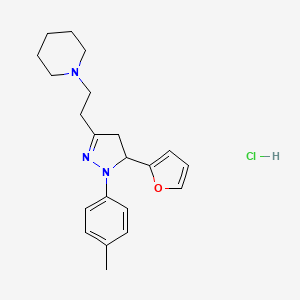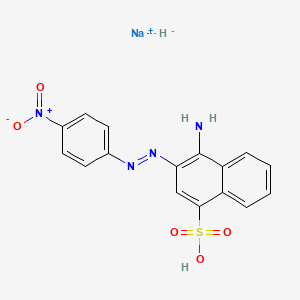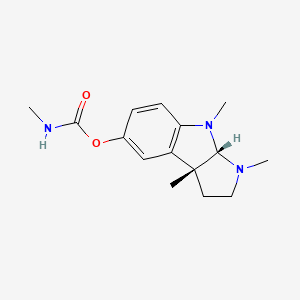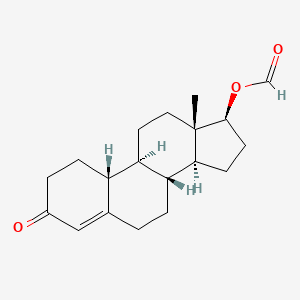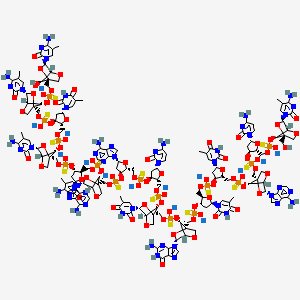
3'-Myristoylancitabine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Myristoylancitabine hydrochloride is a chemical compound with the molecular formula C23H37N3O5ClH It is known for its unique structure and potential applications in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3’-myristoylancitabine hydrochloride typically involves the acylation of ancitabine with myristoyl chloride. The reaction is carried out under controlled conditions to ensure the selective acylation of the desired position on the ancitabine molecule. The reaction is usually performed in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of 3’-myristoylancitabine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 3’-Myristoylancitabine hydrochloride can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of products depending on the substituent introduced.
Applications De Recherche Scientifique
3’-Myristoylancitabine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and its interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications, including its use as an antiviral or anticancer agent.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of 3’-myristoylancitabine hydrochloride involves its interaction with specific molecular targets and pathways. The myristoyl group enhances the compound’s ability to interact with lipid membranes, potentially affecting membrane-associated processes. Additionally, the ancitabine moiety may interact with nucleic acids or proteins, influencing cellular functions and pathways.
Comparaison Avec Des Composés Similaires
Ancitabine: The parent compound of 3’-myristoylancitabine hydrochloride, used as an antiviral and anticancer agent.
Cytarabine: A nucleoside analog used in chemotherapy, similar in structure to ancitabine.
Fludarabine: Another nucleoside analog used in the treatment of hematological malignancies.
Uniqueness: 3’-Myristoylancitabine hydrochloride is unique due to the presence of the myristoyl group, which enhances its lipophilicity and potential interactions with lipid membranes. This modification may confer unique properties and applications compared to its parent compound and other similar nucleoside analogs.
Propriétés
Numéro CAS |
53758-26-2 |
|---|---|
Formule moléculaire |
C23H38ClN3O5 |
Poids moléculaire |
472.0 g/mol |
Nom IUPAC |
[(2R,4R,5R,6S)-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-yl] tetradecanoate;hydrochloride |
InChI |
InChI=1S/C23H37N3O5.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-19(28)30-20-17(16-27)29-22-21(20)31-23-25-18(24)14-15-26(22)23;/h14-15,17,20-22,24,27H,2-13,16H2,1H3;1H/t17-,20-,21+,22-;/m1./s1 |
Clé InChI |
MYIABUQNJXGQLW-WIWCRTCKSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC(=O)O[C@@H]1[C@H](O[C@@H]2[C@H]1OC3=NC(=N)C=CN23)CO.Cl |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OC1C(OC2C1OC3=NC(=N)C=CN23)CO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



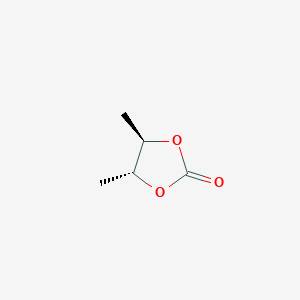
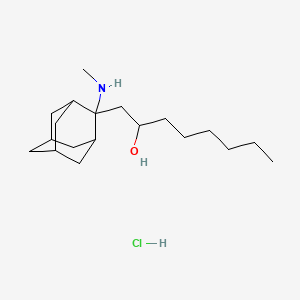
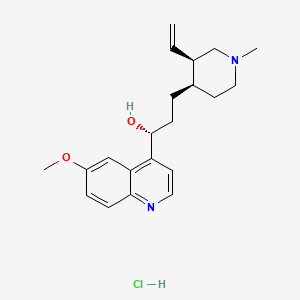
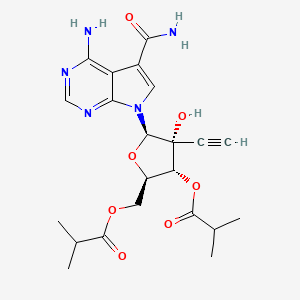
![(2R)-6-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid;hydrochloride](/img/structure/B12773499.png)
